1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS 88297-77-2): A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS 88297-77-2): A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and advanced materials, the strategic incorporation of conformationally restricted, lipophilic scaffolds is paramount. 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine (commonly referred to as 1,1-dimethylindan-4-amine) is a highly specialized aniline derivative featuring a rigid indane core and a gem-dimethyl group. This unique structural topology provides exceptional steric shielding and metabolic stability, making it an invaluable building block for synthesizing bioactive amides, TRPM8 modulators, and specialty fragrances.
This technical whitepaper provides an authoritative overview of the compound's chemical identity, structural advantages, synthetic methodologies, and downstream applications, designed specifically for researchers and drug development professionals.
Chemical Identity and Core Identifiers
Accurate identification is the first step in any robust chemical workflow. The compound is often listed under various synonyms across chemical databases, including 4,4-dimethyl-1-aminoindane (a non-IUPAC identifier used in some legacy systems)[1].
Table 1: Physicochemical Properties and Identifiers
| Property / Identifier | Value / Description |
| IUPAC Name | 1,1-Dimethyl-2,3-dihydro-1H-inden-4-amine |
| Common Synonyms | 1,1-dimethylindan-4-amine; 4-amino-1,1-dimethylindane |
| CAS Registry Number | 88297-77-2[2] |
| Molecular Formula | C₁₁H₁₅N[1] |
| Molecular Weight | 161.24 g/mol [2] |
| InChIKey | DZSJGYKKLRZRMS-UHFFFAOYSA-N[1] |
| Purity Standards | Typically ≥95% (Commercial grade)[2] |
| Physical State | Liquid/Low-melting solid (dependent on ambient temperature) |
Structural & Mechanistic Insights
The utility of 1,1-dimethylindan-4-amine stems from the synergistic effects of its three primary structural motifs:
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The Indane Core (Rigidity and Lipophilicity): The bicyclic indane system restricts the conformational degrees of freedom compared to acyclic alkylbenzenes. This rigidity reduces the entropic penalty upon binding to target proteins, often resulting in higher binding affinities.
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The 1,1-Gem-Dimethyl Group (Metabolic Shielding): The benzylic position (C1) is a notorious hotspot for cytochrome P450-mediated oxidation in vivo. By installing a gem-dimethyl group at this position, the molecule is effectively "metabolically locked," preventing rapid degradation into benzylic alcohols or carboxylic acids. Furthermore, the steric bulk of the methyl groups influences the spatial orientation of the entire molecule, which is highly prized in the design of olfactory molecules (musks) and ion channel modulators[3].
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The 4-Amino Group (Directing and Coupling Hub): Positioned on the aromatic ring, this primary aniline acts as a versatile nucleophile. It readily participates in amide couplings, Buchwald-Hartwig cross-aminations, and reductive aminations.
Synthetic Workflows & Methodologies
The synthesis of indane amines can be approached through classical electrophilic aromatic substitution or modern C-H functionalization techniques. While advanced [1,4]-hydride shift mediated C(sp3)–H bond functionalization has been developed for 1-aminoindane derivatives[4], the synthesis of the 4-amino isomer typically relies on the regioselective nitration of 1,1-dimethylindane followed by reduction[5].
Classical Synthetic Route: Nitration and Reduction
Caption: Synthetic workflow for 1,1-dimethylindan-4-amine via regioselective nitration and subsequent reduction.
Step-by-Step Protocol: Preparation of 1,1-Dimethylindan-4-amine
Causality & Experimental Design: Nitration of 1,1-dimethylindane yields a mixture of isomers (primarily 4-nitro and 6-nitro) due to the activating nature of the alkyl substituents[5]. Temperature control is critical to prevent over-nitration (forming dinitro species). For the reduction step, catalytic hydrogenation over Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl) to ensure a cleaner reaction profile, higher yield, and easier workup, avoiding heavy metal waste.
Step 1: Regioselective Nitration
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Preparation: Charge a dry, round-bottom flask with 1,1-dimethylindane (1.0 equiv) and a solvent such as dichloromethane (DCM) or acetic anhydride. Cool the mixture to 0 °C using an ice-water bath.
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Addition: Slowly add a pre-cooled nitrating mixture (concentrated HNO₃ and H₂SO₄, 1.1 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reaction, minimizing the formation of dinitro byproducts.
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Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.
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Workup & Purification: Quench the reaction by pouring it over crushed ice. Extract with DCM, wash the organic layer with saturated NaHCO₃ (to neutralize residual acid), and dry over anhydrous Na₂SO₄. Purify via column chromatography to separate the 4-nitro isomer from the 6-nitro isomer.
Step 2: Catalytic Hydrogenation
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Setup: Dissolve the purified 1,1-dimethyl-4-nitroindane in anhydrous ethanol or methanol inside a hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 wt%). Self-Validating Step: Purge the flask with inert gas (N₂ or Argon) before and after adding the catalyst to prevent spontaneous ignition of the solvent vapors by the active palladium.
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Reduction: Introduce Hydrogen gas (H₂) via a balloon or Parr shaker at 1–3 atm. Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS to confirm the complete disappearance of the nitro peak and the emergence of the amine mass (m/z 162.1 [M+H]⁺).
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Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 1,1-dimethylindan-4-amine.
Applications in Drug Discovery & Agrochemicals
1,1-Dimethylindan-4-amine is highly sought after for the synthesis of complex amides. A prominent application is its use in the development of modulators for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is responsible for the chemesthetic sensation of cold (similar to menthol)[3]. The incorporation of the bulky indane amine into the molecular scaffold enhances the lipophilicity and target residence time of these cooling agents.
Caption: Application workflow of 1,1-dimethylindan-4-amine in amide coupling for drug discovery.
Amide Coupling Protocol Overview: When reacting 1,1-dimethylindan-4-amine with a carboxylic acid, standard peptide coupling reagents (e.g., HATU or EDCI/HOBt) alongside a non-nucleophilic base (DIPEA) in DMF yield the corresponding amide in high efficiency. The steric hindrance around the indane core generally does not impede the nucleophilicity of the primary amine, allowing for smooth conversions.
Safety, Handling, and Storage Protocols
As a primary aniline derivative, 1,1-dimethylindan-4-amine requires strict adherence to safety and handling protocols to maintain chemical integrity and ensure operator safety[2].
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Oxidation Prevention: Like many electron-rich anilines, this compound is susceptible to air oxidation, which manifests as a darkening of the material (forming azo compounds or N-oxides). Protocol: Handle under an inert gas (Argon or Nitrogen). Keep the container tightly closed and store in a cool, dark place, protected from sunlight and moisture[2].
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Toxicity & PPE: The compound is an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin. Protocol: Use only outdoors or in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not breathe dust, fume, gas, mist, vapours, or spray[2].
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Emergency Response: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the victim to fresh air. In all cases of significant exposure, consult a POISON CENTER or physician immediately[2].
References
- "CAS No. 88297-77-2 Specifications | Ambeed." Ambeed.com.
- "4,4-Dimethyl-1-aminoindane - CAS号88297-77-2 - 摩熵化学." Molaid.com.
- "1H-Indene, 2,3-dihydrodimethyl- | 53563-67-0 | Benchchem." Benchchem.com.
- "Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization." Chemical Communications (RSC Publishing).
- "WO2017058594A1 - Compounds useful as modulators of trpm8." Google Patents.
Sources
- 1. 4,4-Dimethyl-1-aminoindane - CAS号 88297-77-2 - 摩熵化学 [molaid.com]
- 2. CAS No. 88297-77-2 Specifications | Ambeed [ambeed.com]
- 3. WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents [patents.google.com]
- 4. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Indene, 2,3-dihydrodimethyl- | 53563-67-0 | Benchchem [benchchem.com]
